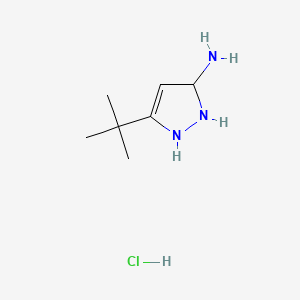
5-tert-butyl-2,3-dihydro-1H-pyrazol-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl-1h-pyrazol-3-amine hydrochloride: is a chemical compound with the molecular formula C7H13N3.ClH. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-1h-pyrazol-3-amine hydrochloride typically involves the reaction of tert-butylhydrazine with an appropriate diketone or ketoester under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time. The final product is typically purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 5-tert-Butyl-1h-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amine group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 5-tert-Butyl-1h-pyrazol-3-amine hydrochloride serves as a building block for the construction of more complex heterocyclic compounds. It is used in the synthesis of poly-substituted heterocycles and fused heterocyclic systems .
Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of 5-tert-Butyl-1h-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and the functional groups present on the pyrazole ring .
Comparaison Avec Des Composés Similaires
3-Amino-5-tert-butylpyrazole: Similar in structure but lacks the hydrochloride salt form.
5-Amino-3-tert-butyl-1H-pyrazole: Another closely related compound with similar reactivity.
Uniqueness: 5-tert-Butyl-1h-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for specific synthetic and medicinal applications .
Propriétés
Formule moléculaire |
C7H16ClN3 |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
5-tert-butyl-2,3-dihydro-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H15N3.ClH/c1-7(2,3)5-4-6(8)10-9-5;/h4,6,9-10H,8H2,1-3H3;1H |
Clé InChI |
BNEBPNDRIXGVLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(NN1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















